molecular formula C18H12N2O5 B6523622 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid CAS No. 954107-14-3

4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid

Cat. No.: B6523622
CAS No.: 954107-14-3
M. Wt: 336.3 g/mol
InChI Key: WGEFYRXHIQZOKJ-UHFFFAOYSA-N
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Description

4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid is a complex organic compound characterized by its chromeno[2,3-c]pyrazol structure with a methoxy group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrazol core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized for efficiency and yield, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Chromeno[2,3-c]pyrazol derivatives

  • Coumarin derivatives

  • Indole derivatives

Uniqueness: 4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

4-(8-methoxy-3-oxochromeno[2,3-c]pyrazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c1-24-14-4-2-3-11-9-13-16(25-15(11)14)19-20(17(13)21)12-7-5-10(6-8-12)18(22)23/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEFYRXHIQZOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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